

Cupreine CAS number and molecular formula

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Compound of Interest

Compound Name: *Cupreine*

Cat. No.: *B190981*

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An In-Depth Technical Guide to **Cupreine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupreine, a naturally occurring Cinchona alkaloid, is a diastereomer of cupreidine and a metabolite of quinine. It is distinguished by a hydroxyl group at the 6' position of its quinoline ring. This structural feature imparts unique chemical properties that have led to its increasing application in asymmetric organocatalysis. This technical guide provides a comprehensive overview of **Cupreine**, including its chemical and physical properties, and its applications in synthetic chemistry.

Core Data

Cupreine is identified by the CAS Number 524-63-0 and has the molecular formula

$C_{19}H_{22}N_2O_2$.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Cupreine** is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental setups.

Property	Value	Reference
CAS Number	524-63-0	[1] [2] [3] [4]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	310.39 g/mol	[1] [4] [5]
Melting Point	>171 °C (decomposes) [1] , 177-182 °C [3] , 202 °C [5]	
Boiling Point	450.55 °C (estimated)	[1]
pKa	6.57 (at 25 °C)	[1] [5]
Optical Rotation [α]D	-176° (c=unknown, in methanol)	[5]
Appearance	Pale yellow solid	[1]
Solubility	Soluble in DMSO and methanol. Sparingly soluble in water, diethyl ether, chloroform, and petroleum ether. [1] [3]	

Spectroscopic Data

Structural elucidation of **Cupreine** has been performed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[\[3\]](#) While detailed spectral data is not provided here, these methods are standard for confirming the identity and purity of the compound.

Experimental Protocols

Isolation of Cupreine

Cupreine can be isolated from the bark and seeds of *Remijia pedunculata*.[\[5\]](#) A general procedure for the extraction and isolation of alkaloids from plant material involves the following steps:

- Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, often under reflux.
- Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent. The alkaloids, being basic, are protonated and move into the aqueous phase, while neutral and acidic impurities remain in the organic phase.
- Basification and Re-extraction: The acidic aqueous phase is then basified, typically with ammonia or sodium hydroxide, to deprotonate the alkaloids. The free-base alkaloids are then extracted back into an organic solvent like dichloromethane or chloroform.
- Purification: The crude alkaloid mixture is then subjected to chromatographic techniques, such as column chromatography on silica gel or alumina, to separate the individual alkaloids.
- Crystallization: Pure **Cupreine** can be obtained by crystallization from a suitable solvent system, such as ethanol or a mixture of diethyl ether and ethanol.^[1]

Use of Cupreine in Asymmetric Organocatalysis

Cupreine and its derivatives are effective bifunctional organocatalysts for a variety of asymmetric reactions.^{[6][7][8]} The general protocol for a **Cupreine**-catalyzed reaction is as follows:

- Reaction Setup: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) in a dry, suitable solvent.
- Addition of Reagents: The substrate, the nucleophile, and the **Cupreine** catalyst (typically 1-10 mol%) are added to the reaction vessel.
- Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from ambient to low temperatures) for a period sufficient to ensure complete conversion, which is monitored by techniques like TLC or HPLC.
- Work-up: Upon completion, the reaction is quenched, and the product is isolated by standard procedures, which may include extraction, washing, and drying of the organic phase.

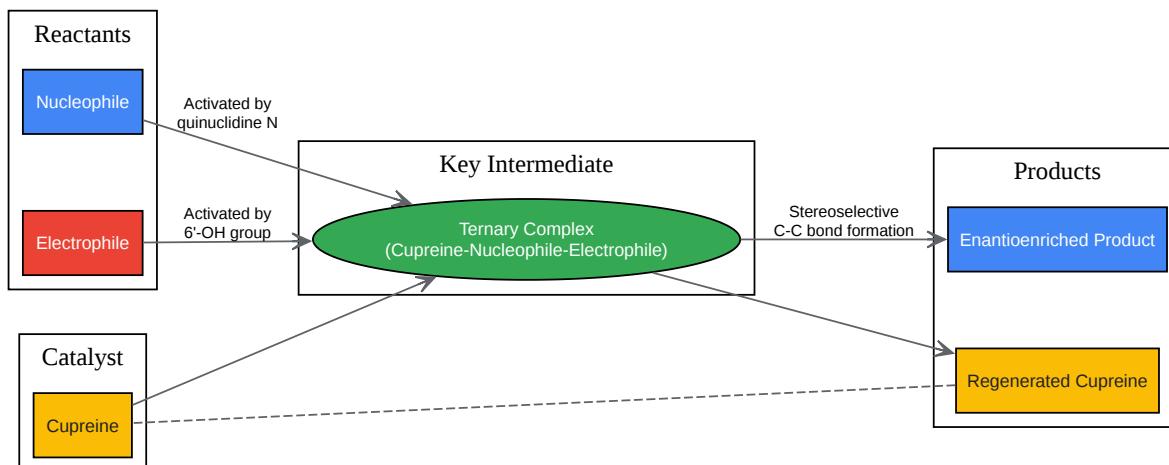
- Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched product.
- Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC.

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" in the context of **Cupreine**'s application is its catalytic cycle in asymmetric synthesis. This is a chemical workflow rather than a biological signaling cascade.

General Workflow for Cupreine-Catalyzed Asymmetric Synthesis

The bifunctional nature of **Cupreine**, with its basic quinuclidine nitrogen and acidic phenolic hydroxyl group, allows it to activate both the nucleophile and the electrophile simultaneously in a highly organized transition state. This dual activation is key to its catalytic efficacy and enantioselectivity.



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A generalized workflow for a **Cupreine**-catalyzed asymmetric reaction.

Applications in Drug Development and Research

Cupreine serves as a valuable chiral building block and catalyst in the synthesis of complex molecules, including active pharmaceutical ingredients.^[1] Its ability to induce high stereoselectivity makes it a powerful tool in the development of enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects. Furthermore, as a metabolite of the widely used drug quinine, understanding the biological activity of **Cupreine** is important in the context of pharmacokinetics and drug metabolism studies.

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